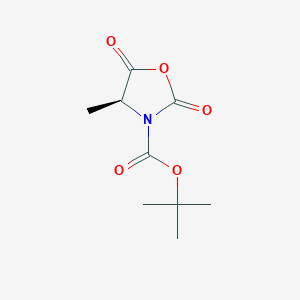
Leucyl-aspartyl-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucyl-aspartyl-valine (LAV) is a tripeptide consisting of leucine, aspartic acid, and valine. It is commonly found in proteins and peptides, and it plays a crucial role in various biological processes. LAV has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Wirkmechanismus
Leucyl-aspartyl-valine exerts its biological effects by interacting with various cellular targets. It has been shown to bind to cell surface receptors and modulate intracellular signaling pathways. Leucyl-aspartyl-valine can also interact with enzymes and inhibit their activity.
Biochemische Und Physiologische Effekte
Leucyl-aspartyl-valine has been found to exhibit several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Leucyl-aspartyl-valine has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Leucyl-aspartyl-valine can enhance wound healing by promoting the proliferation of cells involved in the healing process.
Vorteile Und Einschränkungen Für Laborexperimente
Leucyl-aspartyl-valine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Leucyl-aspartyl-valine also exhibits high stability and can be stored for extended periods without degradation. However, Leucyl-aspartyl-valine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Leucyl-aspartyl-valine. One potential area of research is the development of Leucyl-aspartyl-valine-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanisms underlying the immunomodulatory and wound healing effects of Leucyl-aspartyl-valine. Additionally, further studies are needed to explore the potential of Leucyl-aspartyl-valine as a biomarker for disease diagnosis and prognosis.
Wissenschaftliche Forschungsanwendungen
Leucyl-aspartyl-valine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. Leucyl-aspartyl-valine has also been shown to modulate the immune system and improve wound healing.
Eigenschaften
CAS-Nummer |
125850-12-6 |
|---|---|
Produktname |
Leucyl-aspartyl-valine |
Molekularformel |
C15H27N3O6 |
Molekulargewicht |
345.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27N3O6/c1-7(2)5-9(16)13(21)17-10(6-11(19)20)14(22)18-12(8(3)4)15(23)24/h7-10,12H,5-6,16H2,1-4H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
InChI-Schlüssel |
QCSFMCFHVGTLFF-NHCYSSNCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Andere CAS-Nummern |
125850-12-6 |
Sequenz |
LDV |
Synonyme |
Leu-Asp-Val leucyl-aspartyl-valine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



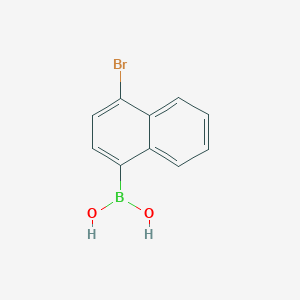


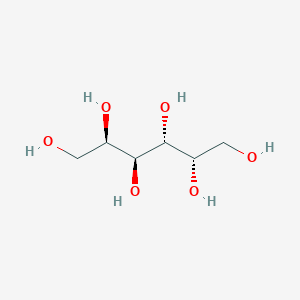
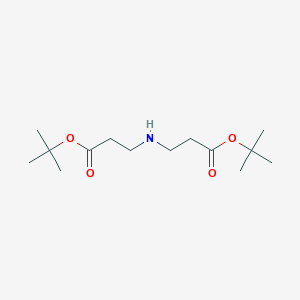

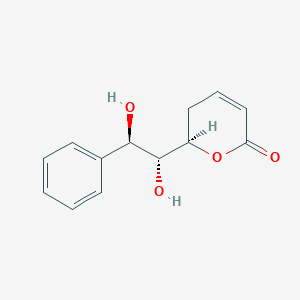
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

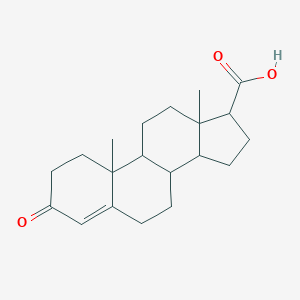
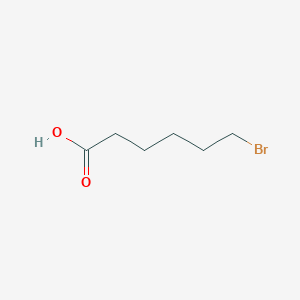
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
